(-)-Asarinin

Vue d'ensemble

Description

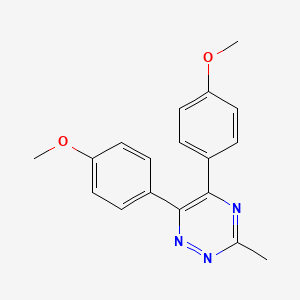

Asarinin is a naturally occurring lignan compound found in various plants, including the roots of Asarum sieboldii and sesame seeds. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Asarinin is a furofuran lignan and an isomer of sesamin, another well-known lignan.

Applications De Recherche Scientifique

Asarinin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor for the synthesis of other bioactive lignans.

- Studied for its potential as a natural antioxidant in food preservation .

Biology:

- Investigated for its role in modulating enzyme activities and gene expression related to oxidative stress .

Medicine:

- Exhibits anticancer properties by inducing apoptotic cell death in cancer cells through the activation of caspases .

- Shows potential in treating inflammatory diseases and conditions such as rheumatoid arthritis .

Industry:

Mécanisme D'action

Asarinin exerts its effects through various molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3, caspase-8, and caspase-9.

Anti-inflammatory Activity: Modulates the TLR9/NF-κB pathway, leading to a reduction in inflammatory cytokines.

Antioxidant Activity: Enhances the activity of antioxidant enzymes and reduces oxidative stress.

Safety and Hazards

Asarinin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Asarinin can be synthesized from sesamin through the use of solid acid catalysts. One effective method involves the use of citric acid loaded on zeolite beta (CTAH) as a catalyst. The optimal reaction conditions for this conversion are a temperature of 85°C, a reaction time of 2.7 hours, and a catalyst amount of 1.6% . This method has been shown to yield significant amounts of asarinin.

Industrial Production Methods: The industrial production of asarinin primarily involves the extraction from natural sources such as sesame seeds and Asarum sieboldii. The extraction process typically includes solvent extraction followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Asarinin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of sesamin to produce asarinin using potassium permanganate under acidic conditions .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Various nucleophiles can be used to substitute functional groups on the asarinin molecule.

Major Products: The major product formed from the oxidation of sesamin is asarinin. Other reactions can yield different derivatives of asarinin, depending on the reagents and conditions used .

Comparaison Avec Des Composés Similaires

Asarinin is similar to other lignans such as sesamin and sesamolin. it has unique properties that distinguish it from these compounds:

List of Similar Compounds:

- Sesamin

- Sesamolin

- Episesamin

Propriétés

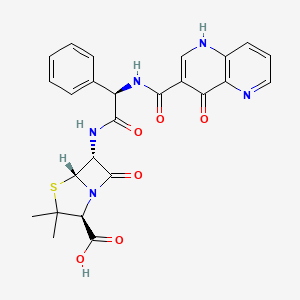

IUPAC Name |

5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-FQZPYLGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501033823 | |

| Record name | Asarinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133-04-0 | |

| Record name | Asarinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASARININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JW641ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Asarinin exhibits anti-inflammatory properties potentially by modulating the balance of T helper cell (Th) subsets. [, ] It has been observed to suppress the expression of Th1 cytokines (e.g., TNF-α, IFN-γ) while increasing the levels of Th2 cytokines, such as IL-10 and TGF-β. [] This shift in the Th1/Th2 balance towards a Th2-dominant response contributes to its anti-inflammatory effects. Additionally, asarinin has been shown to downregulate TLR9/NF-κB signaling in dendritic cells, a pathway implicated in the pathogenesis of rheumatoid arthritis. []

A: Research suggests that an asarinin-medicated serum can inhibit the viability of rheumatoid arthritis synovial fibroblasts (RASFs) in a dose- and time-dependent manner. [] This effect is thought to be mediated by the suppression of TLR2 and TLR4, receptors involved in inflammatory responses. []

A: Yes, asarinin has demonstrated the ability to reduce the expression levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in heart allografts. [, ] These adhesion molecules play a critical role in the immune response leading to acute rejection, and their downregulation by asarinin suggests a potential mechanism for its immunosuppressive effects.

A: Research in a rat model demonstrated that asarinin treatment prolonged the survival time of heart allografts. [, ] This effect was comparable to that observed with Cyclosporine A, a commonly used immunosuppressant, suggesting asarinin's potential as an immunomodulatory agent in transplantation. [, ]

A: Asarinin possesses the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol. []

A: Yes, various spectroscopic techniques are employed to characterize asarinin, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] NMR provides insights into the compound's structure, while MS assists in determining its molecular weight and fragmentation pattern, confirming its identity.

A: Different processing techniques can influence the content of asarinin in Asari Radix et Rhizoma. [, ] While stir-frying helps preserve asarinin, techniques like rice-water processing or alkali-vinegar treatment can increase its content. [, ] Conversely, alkali and fried coke processing may lead to a decline in asarinin levels. []

A: Yes, in silico studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate asarinin's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). [] These studies suggest that asarinin exhibits strong interactions with the active site of Mpro, potentially disrupting viral replication.

A: While the provided research does not delve deeply into specific SAR studies for asarinin, it does highlight that structural differences between asarinin and its diastereoisomer, sesamin, lead to distinct ultraviolet absorption properties. [] This difference underscores the impact of even subtle structural variations on the compound's characteristics.

ANone: Specific data regarding asarinin's stability under various conditions or formulation strategies are not extensively elaborated upon in the provided research papers.

ANone: The provided research primarily focuses on asarinin's pharmacological properties and does not directly address SHE regulations.

A: Yes, pharmacokinetic studies have been conducted in rats to investigate the absorption, distribution, metabolism, and excretion (ADME) of asarinin. [, ] These studies provide insights into its bioavailability, elimination pathways, and potential drug interactions.

A: Yes, in vitro studies have shown that asarinin induces apoptotic cell death in human ovarian cancer cells (A2780 and SKOV3). [] This cytotoxic effect appears to be mediated by the activation of caspases, enzymes involved in the apoptotic cascade. []

A: Research indicates that asarinin, along with other constituents from Asarum heterotropoides root, exhibits larvicidal activity against various mosquito species, including insecticide-resistant strains. [, ] This finding suggests its potential as a natural mosquito control agent.

A: While asarinin has shown efficacy against insecticide-resistant mosquito populations, specific resistance mechanisms associated with this compound have not been extensively studied based on the provided research. []

ANone: Comprehensive toxicological data and long-term safety profiles of asarinin are not extensively discussed in the provided research papers.

ANone: The provided research primarily focuses on characterizing asarinin's biological activity and does not delve into specific drug delivery or targeting strategies.

ANone: The research papers presented do not focus on the identification of biomarkers related to asarinin efficacy, treatment response monitoring, or adverse effect detection.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is frequently utilized for the analysis and quantification of asarinin in various matrices, including plant extracts and biological samples. [, , , , , , , , ]

A: Yes, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of asarinin and sesamin in rat plasma. [] This method demonstrates adequate sensitivity, selectivity, and reproducibility, making it suitable for pharmacokinetic studies.

ANone: The provided research papers primarily focus on the pharmacological and chemical aspects of asarinin and do not provide detailed information regarding its environmental impact or degradation pathways.

ANone: Specific studies on the dissolution rate and solubility of asarinin in various media are not explicitly detailed within the provided research papers.

A: Analytical methods for asarinin quantification, particularly those employing HPLC, have undergone validation procedures to ensure their accuracy, precision, and specificity. [, , , ] This rigorous validation process is essential for generating reliable and reproducible data.

A: While not extensively discussed, the provided research highlights the importance of quality control for Asari Radix et Rhizoma, emphasizing the impact of different processing techniques on asarinin content. [, , ] This emphasis on quality control is crucial for ensuring consistent therapeutic efficacy and safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)

![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)